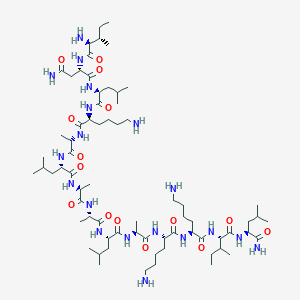

H-DL-xiIle-DL-Asn-DL-Leu-DL-Lys-DL-Ala-DL-Leu-DL-Ala-DL-Ala-DL-Leu-DL-Ala-DL-Lys-DL-Lys-DL-xiIle-DL-Leu-NH2

Description

Propriétés

IUPAC Name |

N-[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[(2-amino-3-methylpentanoyl)amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H131N19O15/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASXKPLGZRMBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H131N19O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-21-1 | |

| Record name | mastoparan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 72093-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Source Material and Initial Processing

Mastoparans are naturally found in the venom of hornets (Vespa spp.) and wasps (Vespula spp.). For example, mastoparan-M was isolated from Vespa mandarinia venom sacs, which were homogenized in 5% trichloroacetic acid (TCA) to precipitate proteins while preserving low-molecular-weight peptides. The homogenate was centrifuged at 1,500 × g for 15 minutes, and the supernatant lyophilized to obtain a crude peptide extract.

Chromatographic Purification

The lyophilized extract was subjected to gel filtration chromatography using Sephadex G-25, followed by ion-exchange chromatography on CM-Sephadex C-25. Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients (0.1% trifluoroacetic acid) achieved final purification. Mastoparan-M was eluted at 35–40% acetonitrile, yielding approximately 0.2 nmol per 10 venom sacs.

Table 1: Natural Isolation Parameters for Mastoparan-M

Chemical Synthesis of Mastoparans

Solid-Phase Peptide Synthesis (SPPS)

The majority of mastoparans are synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS. For instance, mastoparan-C (MP-C; sequence: LNLKALLAVAKKIL-NH₂) was synthesized on Rink amide resin using a PS4 peptide synthesizer. Coupling reactions employed N,N'-diisopropylcarbodiimide (DIC) and oxyma pure as activators, with a 2-fold molar excess of amino acids.

Side-Chain Deprotection and Cleavage

After synthesis, the peptide-resin was treated with a cleavage cocktail containing trifluoroacetic acid (TFA), ethanedithiol (EDT), triisopropylsilane (TIPS), and water (94:2:2:2 v/v) for 2 hours at room temperature. This step removed side-chain protecting groups and liberated the peptide from the resin.

Cyclization and Post-Synthetic Modifications

To enhance stability, cyclized analogues (e.g., cMP-C) were generated by oxidizing cysteine residues introduced at positions 1 and 14 using 0.2% hydrogen peroxide in TFA/water/acetonitrile (0.05/19.95/80.00 v/v/v). Linear analogues were modified with N-terminal tat-linked sequences (e.g., GRKKRRQRRRPPQ) to improve membrane permeability.

Table 2: SPPS Parameters for Mastoparan-C

Purification and Quality Control

Reverse-Phase HPLC

Crude synthetic mastoparans were purified using RP-HPLC with a C18 column (5 μm, 250 × 4.6 mm) and gradients of 10–60% acetonitrile in 0.1% TFA over 60 minutes. Mastoparan-C eluted at 42% acetonitrile, with a retention time of 28.5 minutes.

Analytical Characterization

-

Amino Acid Analysis : Hydrolysis in 6 N HCl at 110°C for 24 hours confirmed composition (e.g., MP-C: Leu³, Lys², Ala³, Ile¹).

-

Mass Spectrometry : MALDI-TOF analysis verified molecular weights (e.g., MP-C: observed m/z 1,543.2 vs. theoretical 1,543.0).

-

Circular Dichroism (CD) : α-helical content was assessed in 50% trifluoroethanol, showing minima at 208 nm and 222 nm.

Stability and Bioactivity Validation

Serum Stability Assays

Peptides (50 μM) were incubated in RPMI-1640 medium with 10% fetal bovine serum at 37°C. Ethanol precipitation and HPLC analysis revealed that linear MP-C had a half-life of 4 hours, while cyclized cMP-C exhibited 8-hour stability.

Bioactivity Testing

Table 3: Bioactivity Profile of Mastoparan-C

| Assay | Result |

|---|---|

| MIC (S. aureus) | 8 μM |

| MIC (E. coli) | 16 μM |

| Hemolysis (32 μM) | <10% (linear), 25% (cyclized) |

| Serum half-life | 4 hours (linear), 8 hours (cyclized) |

Challenges and Optimization Strategies

Yield Limitations in Natural Isolation

Natural extraction yields are low (e.g., 20 nmol/sac for mastoparan-M), making synthetic methods preferable for large-scale production.

Analyse Des Réactions Chimiques

Structural Transitions in Solvent Environments

Mastoparan adopts environment-dependent conformations critical for its bioactivity:

Nuclear magnetic resonance (NMR) studies confirm its α-helical conformation in membrane-mimetic environments facilitates G-protein interactions .

G-Protein Activation Mechanism

Mastoparan mimics G-protein-coupled receptors (GPCRs) by binding to Gα subunits:

- GDP/GTP Exchange :

- Downstream Signaling :

Membrane Interaction and Pore Formation

Mastoparan disrupts lipid bilayers through electrostatic/hydrophobic interactions:

| Property | Role in Hemolysis/Antimicrobial Activity | Example Peptides |

|---|---|---|

| Hydrophobicity (<H>) | Primary determinant of hemolysis (r = 0.82) | Pm-R3: <H> = 0.726 vs. Dominulin B: <H> = 0.408 |

| Net charge | Minor role; +3 to +5 charges show similar EC₅₀ | MP-V1 (+4) vs. MP-V2 (+4) |

| C-terminal amidation | Enhances helicity and membrane insertion | Non-amidated analogs lose 60% hemolytic activity |

Table 1 : Hemolytic activity classification of 55 mastoparans :

| Activity Group | EC₅₀ Range (μM) | % of Peptides | Example Peptides |

|---|---|---|---|

| High (HHA) | ≤100 | 32.7% | Agelaia-MPI, EpVP2b |

| Modest (MHA) | 100–400 | 25.5% | Polybia-MPI, Eumenitin-F |

| Low (LHA) | >400 | 41.8% | Parapolybia-MP, Dominulin A |

Enzymatic Degradation and Serum Stability

Mastoparan undergoes proteolysis in biological fluids:

Synthetic Modifications and Bioactivity

Structure-activity relationship (SAR) studies reveal key residues for optimization:

| Modification | Effect on Bioactivity | Example |

|---|---|---|

| Leu→Phe at position 13 | 2-fold ↑ antimicrobial activity | MpVT1 |

| Ala→Lys substitutions | ↓ Hemolysis (EC₅₀ ↑ from 34→400 μM) | MPC-3K |

| Truncation (ΔC-terminal 3 residues) | Complete loss of GPCR activation | Δ12–14 MP |

Applications De Recherche Scientifique

Antimicrobial Applications

Mastoparans exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains. Research has demonstrated their effectiveness in disrupting bacterial membranes, making them promising candidates for developing new antimicrobial agents.

Case Study: Mastoparan-AF

A study evaluated the antimicrobial activity of mastoparan-AF against Escherichia coli O157:H7. It was found that mastoparan-AF induced substantial membrane permeabilization, with effective concentrations leading to over 80% membrane disruption at higher doses (12.8 to 25.6 μg/mL) . This suggests a potential application in treating infections caused by antibiotic-resistant bacteria.

| Mastoparan Variant | Target Pathogen | Effective Concentration (μg/mL) | Membrane Disruption (%) |

|---|---|---|---|

| Mastoparan-AF | E. coli O157:H7 | 12.8 - 25.6 | >80 |

| Mastoparan-L | Staphylococcus aureus | 10 - 20 | >75 |

Anticancer Properties

Mastoparans also demonstrate anticancer activities by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Case Study: Mastoparan-L

Research indicated that mastoparan-L activates mast cells via the Mrgprb2 receptor, leading to enhanced immune responses against tumors. In a mouse model of dermonecrotic infection, mastoparan-L treatment resulted in reduced lesions upon reinfection, suggesting improved adaptive immunity .

| Mastoparan Variant | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Mastoparan-L | Skin cancer | Activation of mast cells | Reduced tumor lesions |

| Mastoparan-AF | Various tumor types | Induction of apoptosis | Inhibition of cell proliferation |

Immunomodulatory Effects

Mastoparans can modulate immune responses by stimulating the release of cytokines and enhancing the activity of immune cells.

Case Study: Immune Modulation

A study highlighted that mastoparans stimulate serotonin release from platelets and promote mast cell degranulation, which plays a crucial role in allergic responses and inflammation . This property can be harnessed for therapeutic applications in allergic diseases and immune disorders.

| Mastoparan Variant | Immune Effect | Mechanism |

|---|---|---|

| Mastoparan-L | Serotonin release | Activation of platelets |

| Mastoparan-AF | Mast cell degranulation | G-protein coupled receptor activation |

Future Directions and Research

The ongoing research into mastoparans focuses on optimizing their therapeutic potential while minimizing side effects such as hemolytic activity. Recent studies have explored structure-function relationships to design variants with enhanced efficacy and reduced toxicity .

Mécanisme D'action

Mastoparan exerts its effects by promoting mast cell degranulation through the activation of GTPase activity for Gi and Go signaling . It binds to calmodulin, inhibiting the calmodulin-induced activation of phosphodiesterase . The peptide also disrupts cell membranes, increasing membrane permeability and causing cell lysis . This mechanism involves the formation of pores in the membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

Mechanistic Insights and Trade-offs

- Membrane vs. Receptor Targeting : Mastoparan’s amphipathic structure allows dual mechanisms—direct membrane disruption and G-protein activation. Analogs like Mastoparan-7 prioritize membrane targeting for antiviral use , while degranulation-dependent derivatives rely on immune cell activation .

- Activity-Hemolysis Trade-off : Hydrophobic analogs (e.g., N2K/K5L) improve antimicrobial potency but may increase hemolytic risk. Subfamily 3 peptides (e.g., Protopolybia-MPⅢ) balance this via conserved polar residues .

Q & A

Q. What is the structural basis of Mastoparan's interaction with cell membranes, and how does this influence its biological activity?

Mastoparan's amphipathic α-helical structure enables it to insert into lipid bilayers, forming transient pores that disrupt membrane integrity . This pore-forming activity increases cation permeability (e.g., Ca²⁺ influx), leading to cell lysis or signaling pathway activation. Researchers can validate membrane interactions using techniques like fluorescence spectroscopy (to track dye leakage) or circular dichroism (to confirm α-helical conformation in lipid environments) .

Q. How is Mastoparan typically isolated and purified from natural sources, and what are the critical quality control parameters?

Mastoparan is extracted from wasp venom via reverse-phase HPLC, followed by lyophilization. Critical quality parameters include:

Q. What are the primary biological assays used to evaluate Mastoparan's antimicrobial activity?

Researchers employ:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with typical MIC values ranging from 2–32 µg/mL depending on bacterial resistance profiles .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours to assess dose-dependent efficacy .

Advanced Research Questions

Q. How can researchers address variability in Mastoparan's hemolytic activity across experimental models?

Variability arises from differences in lipid composition of cell membranes, peptide concentration, and assay temperature. To mitigate:

- Standardize lipid ratios in synthetic membranes (e.g., phosphatidylcholine:cholesterol = 7:3) .

- Use fluorescence-based hemolysis assays with calcein-loaded liposomes for quantitative comparisons .

- Report peptide-to-lipid ratios (P:L) to contextualize potency .

Q. What experimental strategies optimize Mastoparan synthesis for improved yield and reduced aggregation?

- Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry with pseudoproline dipeptides to minimize aggregation during chain elongation .

- Post-synthesis purification : Apply size-exclusion chromatography to remove misfolded peptides .

- Lyophilization additives : Trehalose (5% w/v) prevents aggregation during storage .

Q. How do contradictory reports on Mastoparan's cytotoxicity in cancer cells inform experimental design?

Discrepancies in IC₅₀ values (e.g., 10–50 µM across cell lines) highlight the need for:

- Cell line validation : Compare membrane lipid composition (e.g., elevated phosphatidylserine in cancer cells enhances Mastoparan binding) .

- Combination studies : Test synergies with chemotherapeutics (e.g., doxorubicin) to reduce effective doses .

- Apoptosis vs. necrosis assays : Use Annexin V/propidium iodide staining to distinguish mechanisms .

Q. What methodologies resolve Mastoparan's dual role in G-protein activation and phospholipase modulation?

- G-protein specificity : Use GTPγS binding assays to quantify activation of Gi vs. Gq proteins .

- Phospholipase inhibition : Pre-treat cells with U73122 (PLC inhibitor) to isolate Mastoparan's direct effects .

- Knockdown models : siRNA targeting specific Gα subunits to confirm pathway dependencies .

Data Management & Reproducibility

Q. How should researchers document Mastoparan's bioactivity data to ensure reproducibility?

- Metadata inclusion : Batch-specific purity, solvent used (e.g., PBS vs. DMSO), and storage conditions (-20°C vs. lyophilized) .

- Negative controls : Include scrambled peptide analogs to rule out nonspecific membrane effects .

- Raw data deposition : Share fluorescence kinetics curves or NMR spectra in repositories like Zenodo .

Q. What statistical approaches address small sample sizes in Mastoparan toxicity studies?

- Non-parametric tests : Use Mann-Whitney U for non-normalized viability data (n < 10) .

- Bootstrapping : Estimate confidence intervals for IC₅₀ values derived from limited replicates .

Contradiction Analysis

Q. Why do studies report conflicting results on Mastoparan's immunomodulatory effects?

Discrepancies arise from:

- Cell type specificity : Mastoparan induces histamine release in mast cells but suppresses cytokine production in macrophages .

- Dose thresholds : Low doses (1–5 µM) may activate anti-inflammatory pathways, while higher doses (>20 µM) trigger pro-inflammatory responses .

- Solution aging : Peptide aggregation in aqueous buffers reduces bioactivity over time; studies using fresh vs. aged solutions may conflict .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.